molecular formula C22H21N3O4S B2584375 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 899987-45-2

2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

货号: B2584375
CAS 编号: 899987-45-2
分子量: 423.49
InChI 键: JOKGCSLEFFXZIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a heterocyclic acetamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety fused with a pyrazinone ring and linked via a thioacetamide bridge to a 3,5-dimethylphenyl group. The presence of the dihydrobenzodioxin group may confer metabolic stability, while the pyrazinone and thioacetamide functionalities are common in pharmacologically active molecules, such as kinase inhibitors or antimicrobial agents .

属性

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-14-9-15(2)11-16(10-14)24-20(26)13-30-21-22(27)25(6-5-23-21)17-3-4-18-19(12-17)29-8-7-28-18/h3-6,9-12H,7-8,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKGCSLEFFXZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 356.43 g/mol. The structure features a dihydrobenzo[b][1,4]dioxin moiety linked to a thioamide and a dimethylphenyl group.

Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin structure often exhibit significant biological activities due to their ability to interact with various biological targets. These interactions can lead to:

  • Inhibition of Enzymes : Many derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. For instance, related compounds demonstrated IC50 values ranging from 0.88 μM to 12 μM against PARP1 .
  • Anticancer Properties : The thioamide linkage may enhance the compound's ability to penetrate cellular membranes and induce apoptosis in cancer cells. Studies have shown that modifications in the structure can lead to improved cytotoxicity against various cancer cell lines .

Table 1: Biological Activity of Related Compounds

Compound NameStructureTargetIC50 (μM)Reference
Compound 4Dihydrobenzo[b][1,4]dioxine derivativePARP15.8
Compound 10Dihydrobenzo[b][1,4]dioxine derivativePARP10.88
Compound 3Dihydrobenzo[b][1,4]dioxine derivativePARP112

Case Studies

  • Antitumor Activity : A study investigated the effects of various dihydrobenzo[b][1,4]dioxin derivatives on human cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis in breast and lung cancer cells .
  • Inhibition of GSK-3 : Another study highlighted the potential of related compounds to inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in several diseases including cancer and diabetes. The inhibition was linked to modulation of Wnt signaling pathways .

科学研究应用

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may act as inhibitors of key enzymes involved in cancer cell proliferation.
  • In Vitro Studies : Research has shown that certain analogs demonstrate cytotoxic effects against various cancer cell lines such as HCT116 and MCF7. The IC50 values were reported in the range of 0.47–1.4 µM for some derivatives .

Anti-inflammatory Effects

Additionally, molecular docking studies suggest that this compound could function as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a critical role in the inflammatory response and its inhibition could lead to significant anti-inflammatory effects .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study highlighted the antimicrobial potential of related compounds against gram-positive bacteria. This suggests that modifications to the structure of 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide could enhance its efficacy against various pathogens .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds have demonstrated favorable absorption and distribution characteristics which are essential for therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Range (µM)Target Enzyme/Pathway
AnticancerSimilar compound derivatives0.47 - 1.4Thymidylate synthase
Anti-inflammatory5-lipoxygenase inhibitor analogsNot specified5-lipoxygenase
AntimicrobialRelated compoundsNot specifiedVarious gram-positive bacteria

相似化合物的比较

The compound shares structural motifs with several classes of heterocyclic derivatives synthesized in recent studies.

Structural Analogues in Thiazolo-Pyrimidine and Pyrimido-Quinazoline Families

describes compounds 11a , 11b , and 12 , which feature thiazolo-pyrimidine or pyrimido-quinazoline cores. Key similarities and differences include:

Parameter Target Compound 11a (Thiazolo-Pyrimidine) 12 (Pyrimido-Quinazoline)
Core Structure Pyrazinone fused with dihydrobenzodioxin Thiazolo[3,2-a]pyrimidine Pyrimido[2,1-b]quinazoline
Substituents 3,5-Dimethylphenyl, thioacetamide 5-Methylfuran-2-yl, 2,4,6-trimethylbenzylidene 5-Methylfuran-2-yl, anthranilic acid-derived
Key Functional Groups Thioether, acetamide, ketone Cyano, carbonyl, benzylidene Cyano, carbonyl, aromatic NH
Synthetic Yield Not reported 68% (11a) 57% (12)
Melting Point Not reported 243–246°C (11a) 268–269°C (12)
Spectroscopic Features Anticipated IR peaks: ~1700 cm⁻¹ (C=O), ~2200 cm⁻¹ (C≡N if present) IR: 2219 cm⁻¹ (C≡N), 1718 cm⁻¹ (C=O) IR: 2220 cm⁻¹ (C≡N), 1719 cm⁻¹ (C=O)

Analysis :

  • The target compound’s pyrazinone core differs from the thiazolo-pyrimidine or quinazoline systems in 11a and 12, which may alter electron distribution and binding affinity.
  • The absence of a cyano group in the target compound (vs.
  • The thioacetamide linker in the target compound mirrors the sulfur-containing bridges in 11a and 12 , which are critical for stabilizing molecular conformations or enhancing solubility .
Analogues with Dihydrobenzodioxin Moieties

lists compounds with dihydrobenzodioxin groups, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)...}acetamide. Key comparisons:

Parameter Target Compound Compound
Core Structure Pyrazinone-dihydrobenzodioxin hybrid Cyclopenta-thieno-pyrimidinone
Substituents 3,5-Dimethylphenyl Allyl, thieno-pyrimidinone
Functional Groups Thioacetamide, ketone Allyl, acetamide, ketone
Potential Bioactivity Hypothesized enzyme inhibition (e.g., kinases) Unreported, but allyl groups may confer reactivity

Analysis :

  • The dihydrobenzodioxin moiety in both compounds could enhance aromatic stacking interactions in biological systems.
Bioactivity Context from Ferroptosis Studies

Compared to natural FINs (e.g., artemisinin derivatives), the target compound’s synthetic design may offer improved stability and selectivity for oral squamous cell carcinoma (OSCC) .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Multi-step synthesis involving nucleophilic substitution and coupling reactions is recommended. For example, thioacetamide intermediates can be prepared by reacting 3,5-dimethylaniline with chloroacetyl chloride, followed by coupling with a pyrazine-dioxane derivative. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) improves purity . Optimize reaction temperature (60–80°C) and solvent polarity (DMF or DCM) to enhance yields. Monitor progress using TLC and HPLC-UV.

Q. How can spectroscopic and crystallographic methods confirm structural integrity?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to verify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, carbonyl groups at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 489.55 for C25_{25}H23_{23}N5_{5}O4_4S) .
  • X-ray Crystallography : Single-crystal analysis (monoclinic P21_1/c space group) validates bond lengths and dihedral angles, ensuring correct stereochemistry .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize antioxidant assays (DPPH radical scavenging, IC50_{50} determination) and enzyme inhibition studies (e.g., COX-2 or kinase targets). Use UV-Vis spectroscopy for kinetic measurements and dose-response curves. Include positive controls (e.g., ascorbic acid) and triplicate runs to ensure reproducibility.

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence bioactivity?

  • Methodological Answer : Perform comparative SAR studies using analogs with varying substituents (e.g., ethoxy vs. methyl groups on the phenyl ring). Use DFT calculations (Gaussian 09, B3LYP/6-31G** basis set) to map electron density and HOMO-LUMO gaps. Correlate computational data with experimental IC50_{50} values to identify pharmacophoric motifs .

Q. What computational modeling approaches predict binding interactions with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with receptors like NADPH oxidase. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd_d) .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t1/2_{1/2}) and intrinsic clearance .
  • Cytotoxicity Screening : Use MTT assays on HepG2 cells. Compare LD50_{50} values against structural analogs to identify toxicity thresholds.

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Conduct PK/PD studies to assess bioavailability (e.g., oral vs. IV administration in rodent models). Use LC-MS to quantify plasma concentrations and tissue distribution. If in vivo activity is lower than in vitro, consider poor solubility (enhance via nanoformulation) or metabolic inactivation (identify metabolites using HR-MS/MS) .

Data Contradiction Analysis

Q. How to address inconsistent IC50_{50} values across antioxidant assays?

  • Methodological Answer :

  • Standardize Protocols : Ensure consistent DPPH concentrations (100 µM) and incubation times (30 min) across labs.
  • Control for Interfering Groups : Mask thiol or phenolic groups via derivatization to confirm radical scavenging mechanisms.
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance of variations .

Theoretical Frameworks

Q. What conceptual frameworks guide mechanistic studies of this compound?

  • Methodological Answer : Link research to the "structure-activity relationship" (SAR) theory for heterocyclic compounds. Use the Hammett equation to quantify electronic effects of substituents on reactivity. For biological studies, apply the "lock-and-key" model to hypothesize target binding .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。